Isoform‑Selective Potency: AS1134900 vs. Pan‑ME Inhibitor
AS1134900 inhibits ME1 with an IC₅₀ of 0.73 μM and shows no detectable inhibition of ME2 [1]. In contrast, the commercial pan‑ME inhibitor “Malic enzyme inhibitor ME1” (CAS 522649-59-8) inhibits ME1, ME2, and ME3 with comparable IC₅₀ values of 0.22 μM, 0.20 μM, and 0.15 μM, respectively . The quantified difference is that AS1134900 provides complete ME1 selectivity (IC₅₀ ME2 > 30 μM vs. 0.20 μM for the pan‑inhibitor), enabling exclusive interrogation of cytosolic NADPH production without confounding mitochondrial ME2/ME3 activity.
| Evidence Dimension | ME1 vs. ME2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | ME1 IC₅₀ = 0.73 μM; ME2 no detectable inhibition |
| Comparator Or Baseline | Pan‑ME inhibitor (CAS 522649-59-8): ME1 IC₅₀ = 0.22 μM, ME2 IC₅₀ = 0.20 μM, ME3 IC₅₀ = 0.15 μM |
| Quantified Difference | AS1134900 is >40‑fold selective for ME1 over ME2 (ME2 IC₅₀ > 30 μM vs. 0.20 μM for comparator) |
| Conditions | Recombinant human ME1 and ME2 enzyme assays; ME1/resazurin coupled assay and mitochondrial NAD⁺‑dependent ME2 assay |
Why This Matters
This level of isoform selectivity is essential for researchers studying cytosolic ME1‑specific roles in cancer cell metabolism, as mitochondrial ME2/ME3 inhibition would introduce off‑target metabolic effects and obscure data interpretation.
- [1] Yoshida T, et al. Discovery and Characterization of a Novel Allosteric Small-Molecule Inhibitor of NADP+-Dependent Malic Enzyme 1. Biochemistry. 2022;61(15):1548–1553. doi:10.1021/acs.biochem.2c00123 View Source
